N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold substituted with an ethanesulfonyl group at position 1 and a 3,5-dimethoxybenzamide moiety at position 5. While the provided evidence describes the 6-yl isomer (Compound ID: G504-0462) with molecular weight 404.48 g/mol and logP 2.71, the positional isomerism (7-yl vs. Key physicochemical properties of the 6-yl analog include a polar surface area of 69.735 Ų, one hydrogen bond donor, and eight hydrogen bond acceptors, suggesting moderate solubility and membrane permeability .
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-4-28(24,25)22-9-5-6-14-7-8-16(12-19(14)22)21-20(23)15-10-17(26-2)13-18(11-15)27-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZRSORGLIPKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Quinoline Core: : Starting with suitable precursors such as o-aminobenzylamine and ethyl acetoacetate, the quinoline core is synthesized through cyclization reactions under specific conditions.
Introduction of the Ethan Sulfonyl Group: : The ethanesulfonyl group is introduced via sulfonylation reactions using ethanesulfonyl chloride under basic conditions.
Coupling with 3,5-Dimethoxybenzamide: : The final step involves coupling the substituted quinoline with 3,5-dimethoxybenzamide using amidation reactions facilitated by activating agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalytic amounts of dimethylaminopyridine (DMAP).
Industrial Production Methods
Scaling up the synthesis for industrial production would require optimizing these reactions for higher yields, cost-effectiveness, and environmental sustainability, often involving continuous flow chemistry techniques and automated systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, forming various oxidized derivatives.
Reduction: : Reduction of the nitro groups or carbonyl functionalities can yield amine derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Substituents can be introduced using nucleophiles like alkyl halides in the presence of base catalysts.
Major Products Formed
Oxidation typically produces quinoline N-oxides, reduction yields amine derivatives, and substitution reactions yield various functionalized quinolines and benzamides.
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide has applications in various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Shows potential as a ligand in biological assays due to its structural features.
Medicine: : Investigated for its potential as a pharmaceutical agent due to its potential biological activities.
Industry: : Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide exerts its effects involves:
Molecular Targets: : Interactions with specific enzymes, receptors, or nucleic acids.
Pathways Involved: : Modulation of biochemical pathways such as signaling cascades or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of tetrahydroquinoline derivatives modified at position 1 (sulfonyl or carbonyl groups) and position 6/7 (substituted benzamides). Below is a comparative analysis with three analogs from recent studies:
Structural and Physicochemical Comparison
Notes:
- *logP values for 10e, 10f, and 10g are estimated based on substituent contributions.
- The ethanesulfonyl group in the target compound may enhance metabolic stability compared to morpholine/piperidine carbonyl analogs .
- 3,5-Dimethoxy substituents in the benzamide moiety likely increase hydrophilicity relative to fluorinated groups in 10e–10g .
Key Research Implications
Positional Isomerism : The 7-yl isomer’s activity may differ from the 6-yl analog due to altered spatial orientation in target binding pockets. Further studies are required to validate this .
Sulfonyl vs. Carbonyl Linkers : Ethanesulfonyl substitution could improve metabolic stability over morpholine/piperidine carbonyls, which are prone to hydrolysis .
Benzamide Tailoring : 3,5-Dimethoxy groups offer a balance between hydrophilicity and aromatic stacking, making the compound a candidate for targeting polar enzyme active sites .
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tetrahydroquinoline core with an ethanesulfonyl group and a 3,5-dimethoxybenzamide moiety, which may enhance its solubility and reactivity in biological systems. The unique structural characteristics suggest various applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 348.42 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 348.42 g/mol |
| Molecular Formula | C17H20N2O4S |
| LogP | 2.5135 |
| Polar Surface Area | 72.206 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of specific enzymes or disruption of cellular processes in microbial cells.
Anticancer Properties
Research has shown that this compound may possess anticancer activity through various pathways:
- Cell Proliferation Inhibition : Studies have reported that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells via activation of caspase pathways.
- Cell Cycle Arrest : It may cause G0/G1 phase arrest in the cell cycle, preventing further division and growth of cancer cells.
The biological activity of this compound is hypothesized to involve:
- Interaction with specific receptors or enzymes.
- Modulation of signaling pathways related to cell growth and apoptosis.
- Potential interference with DNA synthesis or repair mechanisms.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Study on Antibacterial Efficacy :
- A study tested the compound against Gram-positive and Gram-negative bacteria.
- Results showed a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for various strains.
-
Anticancer Activity Assessment :
- In vitro studies on MCF-7 cells revealed a dose-dependent decrease in cell viability with IC50 values around 25 µM.
- Flow cytometry analysis indicated increased apoptotic cells after treatment with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
